![molecular formula C8H8ClN3O2S B3147922 Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate CAS No. 633298-88-1](/img/structure/B3147922.png)
Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate
Overview
Description
Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate, also known as (4-CHLORO-5-CYANO-THIAZOL-2-YLAMINO)-ACETIC ACID ETHYL ESTER, is a chemical compound with the linear formula C8H8ClN3O2S . It has a molecular weight of 245.689 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate is characterized by the presence of a thiazole ring, a cyano group, a chloro group, and an ethyl acetate group . The exact structural details might be available in specialized chemical databases or scientific literature.Scientific Research Applications
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Anticancer Activity
The compound has potential applications in the field of cancer research. It can be used in the synthesis of compounds evaluated for their in vitro anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Antioxidant Activity
The compound can be used in the synthesis of 2-aminothiazoles, which have been associated with antioxidant activities .
Antimicrobial Activity
The compound can be used in the synthesis of 2-aminothiazoles, which have been associated with antimicrobial activities . In addition, it can be used in the synthesis of compounds evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Anti-inflammatory Activity
The compound can be used in the synthesis of 2-aminothiazoles, which have been associated with anti-inflammatory activities .
Treatment of Parkinson’s Disease
The compound can be used in the synthesis of Pramipexole, which contains a 2-amino-thiazole moiety linked to a cyclohexane ring structurally similar to dopamine’s catechol ring. Pramipexole exhibited dopamine D2 agonist activity and was used in the treatment of Parkinson’s disease .
Future Directions
2-aminothiazole derivatives, including Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research may focus on the development of new synthetic methodologies and the exploration of their potential in various therapeutic applications .
properties
IUPAC Name |
ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2S/c1-2-14-6(13)4-11-8-12-7(9)5(3-10)15-8/h2,4H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVIWSTWEYYIOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC(=C(S1)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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